molecular formula C10H12BNO2 B13011393 (1-Ethyl-1H-indol-7-yl)boronic acid

(1-Ethyl-1H-indol-7-yl)boronic acid

Cat. No.: B13011393
M. Wt: 189.02 g/mol
InChI Key: OZVFDROJAAEWBM-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indol-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-indol-7-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the reaction of lithiated indoles with borates, which takes advantage of ortho-metalation . Another approach involves the use of transition-metal-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound often utilizes scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and high functional group tolerance. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form stable yet reversible covalent bonds makes it particularly valuable in medicinal chemistry and as a synthetic intermediate .

Biological Activity

(1-Ethyl-1H-indol-7-yl)boronic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

The synthesis of this compound can be achieved through various methods, often involving the reaction of indole derivatives with boronic acid precursors. The ethyl substitution on the indole ring enhances its lipophilicity, which may influence its interaction with biological targets compared to other boronic acids.

2.1 Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value of 0.14 µg/mL in DPPH assays, indicating its potential as a natural antioxidant . This activity suggests possible applications in food preservation and cosmetic formulations.

2.2 Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated a high cytotoxic effect on the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL . This suggests potential use in cancer therapeutics, particularly in targeting estrogen receptor-positive breast cancers.

2.3 Enzyme Inhibition

This compound has shown promising results in enzyme inhibition assays:

  • Butyrylcholinesterase : IC50 = 3.12 µg/mL
  • Antiurease : IC50 = 1.10 µg/mL
  • Antithyrosinase : IC50 = 11.52 µg/mL
    These results indicate its potential utility in treating conditions related to cholinergic dysfunction and skin hyperpigmentation .

2.4 Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Escherichia coli with effective concentrations around 6.50 mg/mL . This suggests potential applications in developing antibacterial agents for pharmaceutical or cosmetic use.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

3.1 Interaction with Kinases

As a boronic acid derivative, it may inhibit certain kinases involved in cell signaling pathways that regulate growth and proliferation, similar to other indole-based compounds that have shown efficacy as tyrosine kinase inhibitors.

3.2 Modulation of Apoptosis

Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation pathways, enhancing their potential as anticancer agents .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural SimilarityKey Features
(1-Tosyl-1H-indole)boronic acid0.76Contains a tosyl group enhancing solubility
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid0.75Features a methoxycarbonyl group influencing activity
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid0.68Contains pyrrolidine sulfonamide affecting properties
(4-(Morpholinosulfonyl)phenyl)boronic acid0.65Morpholine ring adds unique steric properties

This table highlights how the ethyl substitution on the indole ring in this compound may enhance its biological interactions compared to other boronic acids.

5. Case Studies and Research Findings

Several studies have focused on the biological evaluation of indole derivatives, including this compound:

Case Study 1: Antioxidant and Cytotoxic Properties

A study demonstrated that this compound exhibited dominant antioxidant activity while maintaining low toxicity towards healthy cells but high cytotoxicity against cancer cells . This duality indicates its potential for therapeutic applications where selective targeting is crucial.

Case Study 2: Enzyme Inhibition Profiles

Research highlighted its enzyme inhibition capabilities, particularly against cholinesterases and urease, suggesting applicability in neurodegenerative diseases and metabolic disorders .

Properties

Molecular Formula

C10H12BNO2

Molecular Weight

189.02 g/mol

IUPAC Name

(1-ethylindol-7-yl)boronic acid

InChI

InChI=1S/C10H12BNO2/c1-2-12-7-6-8-4-3-5-9(10(8)12)11(13)14/h3-7,13-14H,2H2,1H3

InChI Key

OZVFDROJAAEWBM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2CC)(O)O

Origin of Product

United States

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